Ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives. Its structure incorporates a furo[2,3-c]pyridine moiety, which is significant in various chemical applications. This compound is particularly noted for its potential in medicinal chemistry and as an intermediate in the synthesis of pharmaceuticals.
The compound can be synthesized through various methods involving pyridine derivatives and carboxylic acid esters. The synthesis often utilizes reagents such as thionyl chloride and other chlorinating agents to facilitate the formation of the desired structure.
Ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate is classified under:
The synthesis of ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate can be achieved through several methods, including:
A notable method involves the reaction of pyridine-2-carboxylic acid with thionyl chloride to produce 4-chloropyridine-2-carboxylic acid chloride, which can then be reacted with ethanol under controlled conditions to yield ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate. The use of bromine as a catalyst has been reported to enhance yields significantly during these reactions .
The molecular structure of ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate consists of:
The molecular formula is , and its molecular weight is approximately 239.66 g/mol. The compound exhibits specific structural characteristics that are crucial for its reactivity and interactions in biological systems.
Ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate can participate in various chemical reactions, including:
The reactivity of the chlorine substituent allows for diverse synthetic pathways to generate derivatives with potential biological activity. For example, reactions with amines can lead to the formation of amides that may exhibit pharmacological properties .
The mechanism of action for ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate primarily involves its ability to interact with biological targets through its electrophilic sites. The chlorine atom enhances its reactivity towards nucleophiles, facilitating various biochemical interactions.
Studies suggest that derivatives of this compound may exhibit inhibitory effects on certain biological pathways, making them candidates for further pharmacological evaluation.
Relevant analyses indicate that this compound retains stability under a range of pH conditions but may degrade under extreme acidic or basic environments.
Ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate has several scientific uses:
Furopyridines are systematically classified based on their ring fusion patterns, which dictate their electronic distribution, dipole moments, and molecular geometry. This structural variation directly influences their biological activity profiles and synthetic accessibility:
Table 1: Structural Isomerism in Furopyridine Systems
Isomer Type | Fusion Positions | Key Synthetic Methods | Representative Biological Activities |
---|---|---|---|
Furo[2,3-b]pyridine | C2-C3, C3-C2 | Cycloisomerization, Palladium-catalyzed cross-coupling [4] | Anticancer, kinase inhibition [1] |
Furo[3,2-b]pyridine | C3-C2, C2-C3 | Microwave-assisted cycloaddition, Dakin-type reactions [1] | Antibiotic, antifungal, CLK/DYRK1A inhibition [1] |
Furo[2,3-c]pyridine | C2-C3, C3-C4 | Electrophilic cyclization, Pd-catalyzed carbonylative annulation [4] [9] | EGFR inhibition, anticancer [2] [8] |
Furo[3,2-c]pyridine | C3-C2, C2-C4 | Combes-type reactions, Iodine-mediated oxidative cyclization [4] | α-Glucosidase inhibition, antiviral [4] |
The [2,3-c] isomer possesses distinct electronic characteristics due to its fusion pattern, resulting in a dipole moment that favors interactions with hydrophobic enzyme pockets. The C-4 position in this isomer is highly electrophilic, allowing facile nucleophilic displacement, while the C-2 carboxylate provides a handle for functional group diversification through ester hydrolysis, amidation, or reduction [8]. This isomer demonstrates superior metabolic stability compared to the [2,3-b] and [3,2-b] analogues, attributed to decreased oxidation susceptibility at the fused ring junction [4].
Derivatives of furo[2,3-c]pyridine serve as critical pharmacophores in oncology-focused drug discovery, particularly in targeting tyrosine kinases and overcoming drug resistance mutations. Ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate functions as a synthetic precursor to several potent bioactive molecules:
The 4-chloro moiety enables efficient C-C and C-N coupling reactions, while the ester group allows conversion to amides, hydrazides, or heterocyclic systems, facilitating rapid SAR exploration around the core scaffold [2] [8].
Furo[2,3-c]pyridines demonstrate distinct advantages over other isosteres in kinase inhibition due to their binding mode versatility and reduced susceptibility to resistance mutations:
Table 2: Kinase Inhibition Profiles of Furopyridine Isosteres
Scaffold | PI3Kα IC₅₀ (μM) | AKT1 IC₅₀ (μM) | Key Binding Interactions | Resistance Mutation Susceptibility |
---|---|---|---|---|
Furo[2,3-c]pyridine (e.g., PD56) | 0.071 ± 0.003 | 0.411 ± 0.02 | H-bonds with M793/S797; van der Waals contacts with hinge region [2] | Low (effective against C797S mutants) |
Furo[2,3-d]pyrimidine | 0.175 ± 0.007 | 0.83 ± 0.04 | Hydrophobic pocket occupation; G-loop stabilization [7] | Moderate |
Thieno[3,2-d]pyrimidine | 0.21 ± 0.01 | 1.12 ± 0.05 | Sulfur-π interactions with Tyr836; salt bridges with Lys802 [7] | High |
Pyrrolo[2,3-b]pyridine | 0.29 ± 0.02 | 1.45 ± 0.06 | NH hinge binding; solvent-front interactions [6] | Moderate |
Molecular dynamics simulations (500 ns) confirm that furo[2,3-c]pyridine derivatives maintain stable complexes with EGFR through conserved hydrogen bonds with M793 and S797 residues. The binding free energy (ΔG = -42.3 kcal/mol) primarily derives from van der Waals interactions (75% contribution) rather than electrostatic forces, explaining their efficacy against mutations affecting electrostatic binding pockets [2]. This scaffold shows lower solvent accessibility (SASA = 650 Ų) and higher atomic contacts (n = 28–32) compared to thienopyrimidines (SASA = 720 Ų; n = 22–25), enhancing residence time in ATP-binding clefts [2] [7].
Chemical Profile of Ethyl 4-Chlorofuro[2,3-c]pyridine-2-carboxylate
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2